Harringtonine

Description

Properties

IUPAC Name |

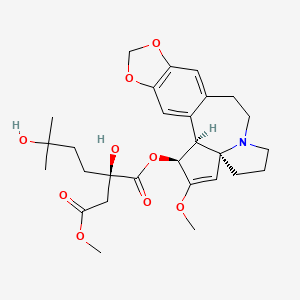

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3/t23-,24-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVJATCHLFRDHY-KSZYUSJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016801 | |

| Record name | Harringtonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26833-85-2 | |

| Record name | Harringtonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26833-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harringtonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026833852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | harringtonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Harringtonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harringtonine from Cephalotaxus harringtonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARRINGTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/088662H40F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Harringtonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonine is a cephalotaxine alkaloid with significant antitumor activity, particularly against various forms of leukemia. First isolated from plants of the Cephalotaxus genus, its unique chemical structure and mechanism of action as a protein synthesis inhibitor have made it a subject of extensive research. This technical guide provides a comprehensive overview of the discovery, origin, chemical synthesis, biosynthesis, and mechanism of action of this compound, intended for professionals in the fields of chemical and biomedical research and drug development.

Discovery and Origin

Initial Discovery and Isolation

This compound was first isolated in the early 1970s by a team of researchers including R.G. Powell, D. Weisleder, and C.R. Smith Jr. from the U.S. Department of Agriculture's Northern Regional Research Laboratory. Their work focused on identifying and characterizing antitumor agents from plant sources. The primary source of this compound and its related alkaloids is the evergreen genus Cephalotaxus, commonly known as plum yews.[1] Species such as Cephalotaxus harringtonia, native to Japan, Korea, and parts of China, have been identified as rich sources of these compounds.[2]

The initial discovery was part of a broader effort to screen plant extracts for cytotoxic activity. The crude extracts of Cephalotaxus species showed promising activity against leukemia cells, which led to the isolation and subsequent identification of several active constituents, including this compound, homothis compound, and isothis compound.

Structure Elucidation

The chemical structures of this compound and its congeners were elucidated by Powell and his colleagues in 1970.[3] Their work utilized a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside chemical degradation studies. The core structure was identified as cephalotaxine, a pentacyclic alkaloid, which is esterified with a complex side chain at the C-3 position. The elucidation of the stereochemistry of the complex side chain was a significant challenge that was overcome through meticulous spectroscopic analysis and chemical correlation studies.

Chemical Properties and Synthesis

This compound is an ester of the parent alkaloid, cephalotaxine. The intricate structure of the side chain, which contains a chiral tertiary alcohol, presents a significant challenge for total synthesis.

Total Synthesis

The total synthesis of this compound has been a long-standing goal for synthetic chemists due to its complex architecture and potent biological activity. A key challenge in the synthesis is the stereoselective construction of the ester side chain and its subsequent coupling to the bulky cephalotaxine core.[4] Various synthetic strategies have been developed, often involving the synthesis of a suitable side-chain precursor, such as an α-ketoacid or a lactone derivative, which is then esterified with cephalotaxine.[4]

Experimental Protocol: A Generalized Approach to the Final Esterification Step in this compound Synthesis

Note: This is a generalized protocol based on common synthetic strategies and should be adapted based on specific laboratory conditions and precursor availability.

-

Preparation of the Activated Side Chain: The carboxylic acid of the synthetic side-chain precursor is converted to a more reactive species, such as an acyl chloride or an activated ester (e.g., using dicyclohexylcarbodiimide [DCC] or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [EDC]). This is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Esterification Reaction: The activated side chain is then reacted with cephalotaxine. The reaction is often carried out in the presence of a base, such as pyridine or 4-dimethylaminopyridine (DMAP), to facilitate the reaction and neutralize any acid byproducts. The reaction mixture is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: Upon completion of the reaction, the mixture is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Biosynthesis

The biosynthesis of this compound in Cephalotaxus species is a complex process that involves the formation of the cephalotaxine core followed by esterification with a specific side chain.

Biosynthesis of the Cephalotaxine Core

Recent studies have begun to elucidate the enzymatic pathway leading to the cephalotaxine core.[5][6][7] The biosynthesis is believed to start from the amino acids tyrosine and phenylalanine.[8] These precursors undergo a series of enzymatic transformations, including decarboxylation, hydroxylation, and methylation, to form key intermediates. A crucial step involves the condensation of dopamine and 4-hydroxy-phenylacetaldehyde.[8] The resulting intermediate then undergoes a series of cyclizations and rearrangements, catalyzed by enzymes such as cytochrome P450s and reductases, to form the pentacyclic cephalotaxine skeleton.[5]

Esterification to this compound

Once the cephalotaxine core is formed, it is esterified with a specific acyl-CoA thioester, which is derived from the metabolism of amino acids, to yield this compound. The enzymes responsible for this final esterification step are acyltransferases.[9]

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells.[10] It specifically targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

Interaction with the Ribosome

This compound binds to the A-site of the 60S ribosomal subunit, which is the site where the aminoacyl-tRNA normally binds. By occupying this site, this compound prevents the binding of the incoming aminoacyl-tRNA, thereby stalling the elongation phase of protein synthesis.[10] This leads to the premature termination of translation and the release of incomplete polypeptide chains.

Ribosome Profiling

The unique ability of this compound to "freeze" ribosomes at the initiation codon of translation has made it a valuable tool in a technique called ribosome profiling. This method allows researchers to obtain a "snapshot" of all the mRNAs that are being actively translated in a cell at a given moment. Treatment of cells with this compound causes ribosomes to accumulate at the start codons of translated regions, and subsequent sequencing of the ribosome-protected mRNA fragments provides a genome-wide map of translation initiation sites.

Experimental Protocol: Ribosome Profiling using this compound

Note: This is a simplified protocol and should be performed by personnel experienced in molecular biology techniques.

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with a final concentration of 2 µg/mL this compound in the culture medium and incubate for a short period (e.g., 2-5 minutes) to allow for the accumulation of ribosomes at initiation sites.

-

Cell Lysis and Ribosome Isolation: Lyse the cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to stabilize the ribosome-mRNA complexes. Isolate the ribosomes from the cell lysate by ultracentrifugation through a sucrose cushion.

-

Nuclease Digestion: Treat the isolated ribosomes with RNase I to digest the mRNA that is not protected by the ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes and extract the RPFs (typically 28-30 nucleotides in length).

-

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe to cDNA, and amplify by PCR to generate a sequencing library. The library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the transcriptome to map the positions of the ribosomes and identify the translation initiation sites.

Quantitative Data

The cytotoxic and pharmacokinetic properties of this compound and its derivatives have been evaluated in numerous studies. The following tables summarize some of the key quantitative data.

In Vitro Cytotoxicity of this compound and Homothis compound

| Cell Line | Cancer Type | Compound | IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | This compound | ~10-50 |

| KG-1 | Acute Myelogenous Leukemia | This compound | ~50-100 |

| K562 | Chronic Myelogenous Leukemia | Homothis compound | ~20-60 |

| U937 | Histiocytic Lymphoma | Homothis compound | ~30-80 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Homothis compound | ~40-100 |

Note: IC50 values can vary depending on the specific experimental conditions.

Pharmacokinetic Parameters of Homothis compound in Humans

| Parameter | Value (Mean ± SD) |

| Elimination Half-life (t½) | 5.6 ± 1.5 hours |

| Volume of Distribution (Vd) | 135 ± 45 L/m² |

| Clearance (CL) | 20.4 ± 6.3 L/h/m² |

Note: Pharmacokinetic data for this compound in humans is limited; data for the closely related and clinically used homothis compound is presented here.

Conclusion

This compound, a complex natural product, has a rich history from its discovery in the Cephalotaxus genus to its elucidation as a potent inhibitor of protein synthesis. The challenges associated with its chemical synthesis have spurred the development of innovative synthetic strategies. Furthermore, ongoing research into its biosynthesis is paving the way for potential biotechnological production methods. Its unique mechanism of action has not only established its therapeutic potential in oncology but has also provided a valuable tool for fundamental research in molecular biology through techniques like ribosome profiling. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its continued importance in drug discovery and biomedical research.

References

- 1. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of this compound, isothis compound, and homothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Homothis compound and this compound [manu56.magtech.com.cn]

- 4. Discovery of homothis compound pathway enzymes reveals a whole plant model for coordinated biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of translation in eukaryotic systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

Harringtonine Alkaloids: A Deep Dive into Their Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonine alkaloids, a class of natural products isolated from plants of the Cephalotaxus genus, have garnered significant scientific interest due to their potent anti-leukemic properties. This technical guide provides a comprehensive overview of the core biochemical properties of these fascinating molecules, with a focus on their mechanism of action, structure-activity relationships, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism by which this compound alkaloids exert their cytotoxic effects is through the potent inhibition of protein synthesis in eukaryotic cells. These alkaloids specifically target the large ribosomal subunit (60S), interfering with the elongation phase of translation.

This compound and its analogs bind to the A-site cleft of the ribosome. The A-site, or aminoacyl site, is the ribosomal binding site for incoming aminoacyl-tRNA. By occupying this critical site, this compound alkaloids physically obstruct the binding of aminoacyl-tRNA, thereby preventing peptide bond formation and stalling polypeptide chain elongation. This disruption of protein synthesis is a key factor in the subsequent induction of cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on robust protein production.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound alkaloids has been evaluated across a range of cancer cell lines, with homothis compound (HHT) being the most extensively studied. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxic potential.

| Alkaloid | Cell Line | Cancer Type | IC50 | Reference |

| Homothis compound (HHT) | MV4-11 | Acute Myeloid Leukemia (AML) | 7.92 nM | |

| MOLM13 | Acute Myeloid Leukemia (AML) | 12.98 nM | ||

| MA9.3RAS | Acute Myeloid Leukemia (AML) | ~5-20 ng/mL | ||

| MA9.3ITD | Acute Myeloid Leukemia (AML) | ~5-20 ng/mL | ||

| MONOMAC 6 | Acute Myeloid Leukemia (AML) | ~5-20 ng/mL | ||

| THP-1 | Acute Myeloid Leukemia (AML) | Varies with time (24-72h) | ||

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Varies with time (24-72h) | ||

| This compound | HL-60 | Acute Promyelocytic Leukemia | Growth inhibition at >0.02 µM | |

| NB4 | Acute Promyelocytic Leukemia | Dose- and time-dependent | ||

| Isothis compound | MCF-7 | Breast Cancer | Dose-dependent inhibition | |

| HCC1806 | Breast Cancer | Dose-dependent inhibition | ||

| HCC1937 | Breast Cancer | Dose-dependent inhibition | ||

| Deoxythis compound | - | Anti-leukemic properties noted | - |

Induction of Apoptosis: Signaling Pathways

A crucial consequence of protein synthesis inhibition by this compound alkaloids is the induction of apoptosis, or programmed cell death. This process is orchestrated through the modulation of key signaling pathways that regulate cell survival and death.

This compound and its analogs have been shown to down-regulate the expression of anti-apoptotic proteins belonging to the Bcl-2 family, such as Mcl-1 and Bcl-2. Concurrently, they can upregulate the expression of pro-apoptotic proteins like Bax and Bak. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to increased mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound alkaloids can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. By inhibiting the synthesis of essential proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), these compounds can halt the cell cycle at various checkpoints, most notably the G1 and G2/M phases. This arrest provides an additional mechanism for their anti-proliferative effects.

Structure-Activity Relationship

The biological activity of this compound alkaloids is intrinsically linked to their chemical structure. The core cephalotaxine skeleton is essential, but the nature of the ester side chain at the C-3 position plays a crucial role in determining the potency of these compounds. Studies involving synthetic analogs have demonstrated that modifications to this side chain can significantly impact their cytotoxicity and anti-leukemic activity. For instance, the presence and length of the alkyl group in the side chain of homothis compound contribute to its enhanced activity compared to this compound. Further exploration of the structure-activity relationship (SAR) is a promising avenue for the development of novel, more potent, and selective analogs.

Experimental Protocols

Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)

This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [3H]-leucine, into newly synthesized proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound alkaloid (e.g., homothis compound)

-

[3H]-Leucine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

-

Microplate reader (optional, for cell viability normalization)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the this compound alkaloid for a specified duration (e.g., 2, 4, 6 hours). Include a vehicle-only control.

-

Radiolabeling: Add [3H]-leucine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis and Precipitation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate the proteins by adding cold 10% TCA.

-

Incubate on ice for 30 minutes.

-

-

Washing: Wash the precipitate twice with 5% TCA to remove unincorporated [3H]-leucine.

-

Solubilization: Solubilize the protein precipitate by adding 0.1 M NaOH.

-

Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content or cell number for each sample. Calculate the percentage of protein synthesis inhibition relative to the vehicle control.

Harringtonine as a Potent Inhibitor of Eukaryotic Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonine, a cephalotaxus alkaloid, is a powerful inhibitor of eukaryotic protein synthesis. This technical guide provides an in-depth overview of its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in research. By arresting ribosomes at the initial stages of translation, this compound has become an invaluable tool for studying the dynamics of protein synthesis, particularly in the context of ribosome profiling to precisely map translation start sites. This document serves as a comprehensive resource for researchers employing this compound in their experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis by primarily targeting the eukaryotic ribosome. It specifically binds to the 60S ribosomal subunit, interfering with critical steps in the initiation and early elongation phases of translation.[1] The binding of this compound to the ribosome prevents the accommodation of the aminoacyl-tRNA into the A-site and subsequently blocks peptide bond formation.[1] This leads to the stalling of ribosomes, particularly at the beginning of the coding sequence.

A key feature of this compound's mechanism is its ability to trap initiating 80S ribosomes at the start codon.[2] This property makes it an exceptional tool for ribosome profiling studies aimed at identifying translation initiation sites (TIS) across the transcriptome.[2][3][4][5] Treatment of cells with this compound leads to an accumulation of ribosome footprints at and near the start codons of translated open reading frames (ORFs).

Quantitative Data on Inhibitory Activity

While specific IC50 values for this compound in various cell lines can be limited in publicly available literature, data for its close derivative, homothis compound (HHT), which shares a similar mechanism of action, provides a strong indication of its potency.

| Cell Line | Cancer Type | IC50 (HHT) | Reference |

| MONOMAC 6 | Acute Myeloid Leukemia (AML) | 5-20 ng/mL (9.2-36.7 nM) | [1] |

| MA9.3ITD | Acute Myeloid Leukemia (AML) | 5-20 ng/mL (9.2-36.7 nM) | [1] |

| MA9.3RAS | Acute Myeloid Leukemia (AML) | 5-20 ng/mL (9.2-36.7 nM) | [1] |

| HepG2 | Hepatocellular Carcinoma (HCC) | ~150 nM | [6] |

| Huh7 | Hepatocellular Carcinoma (HCC) | ~85 nM | [6] |

| SMMC-7721 | Hepatocellular Carcinoma (HCC) | ~180 nM | [6] |

| MHCC-97H | Hepatocellular Carcinoma (HCC) | ~150 nM | [6] |

| MDA-MB-157 | Triple-Negative Breast Cancer | 15.7 ng/mL | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 19.9 ng/mL | |

| CAL-51 | Triple-Negative Breast Cancer | 23.1 ng/mL | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 80.5 ng/mL | |

| K562 | Chronic Myeloid Leukemia | Not specified | [7][8] |

Experimental Protocols

Ribosome Profiling

Ribosome profiling, or Ribo-Seq, is a powerful technique to obtain a genome-wide snapshot of translation. This compound is instrumental in this method for mapping translation initiation sites.

Objective: To map the locations of translating ribosomes on mRNA, with a focus on identifying translation start sites.

Materials:

-

Cell culture of interest

-

This compound solution (e.g., 2 mg/mL in DMSO)

-

Cycloheximide solution (e.g., 100 mg/mL in ethanol)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors)

-

Sucrose solutions for density gradient centrifugation

-

RNase I

-

Standard molecular biology reagents for library preparation and sequencing

Procedure:

-

Cell Treatment: Treat cultured cells with 2 µg/mL this compound for 2-5 minutes to stall initiating ribosomes.[2] Subsequently, add cycloheximide to a final concentration of 100 µg/mL to arrest all elongating ribosomes.

-

Cell Lysis: Immediately place the culture dish on ice, aspirate the media, and wash with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse the cells with ice-cold lysis buffer.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically for the specific cell type and lysate concentration.

-

Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments (footprints) by sucrose density gradient ultracentrifugation.

-

RNA Extraction: Extract the ribosome-protected RNA fragments from the isolated monosome fraction.

-

Library Preparation: Prepare a sequencing library from the extracted RNA footprints. This typically involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.

-

Sequencing and Data Analysis: Sequence the library on a high-throughput sequencing platform. The resulting reads are then mapped to the transcriptome to determine the positions of the ribosomes.

Polysome Profiling

Polysome profiling is used to assess the overall translational status of cells by separating ribosomal subunits, monosomes, and polysomes.

Objective: To analyze the distribution of ribosomes on mRNAs as an indicator of global translation activity.

Materials:

-

Cell culture of interest

-

This compound solution

-

Cycloheximide solution

-

Lysis buffer (as in ribosome profiling)

-

Sucrose solutions (e.g., 10-50% linear gradient)

-

Gradient maker and fraction collector with UV monitor

Procedure:

-

Cell Treatment: Treat cells with this compound at a desired concentration and for a specific time to observe its effect on polysome integrity. A control group treated with cycloheximide (to preserve polysomes) and an untreated group should be included.

-

Cell Lysis: Lyse the cells as described for ribosome profiling.

-

Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a pre-formed 10-50% sucrose gradient.[9][10][11][12] Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor for 2-3 hours at 4°C).[9][12]

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and progressively larger polysomes. Treatment with an initiation inhibitor like this compound is expected to cause a dose-dependent decrease in the polysome peaks and an increase in the monosome peak.

In Vitro Translation Assay

In vitro translation assays using systems like rabbit reticulocyte lysate allow for a direct assessment of a compound's effect on the core translational machinery.[13][14][15]

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Reporter mRNA (e.g., luciferase mRNA)

-

This compound at various concentrations

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a non-radioactive mixture for luminescence-based assays)

-

Incubation buffer

-

Detection reagents (e.g., scintillation fluid and counter, or luciferase assay substrate and luminometer)[17]

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the rabbit reticulocyte lysate, amino acid mixture, and the reporter mRNA according to the manufacturer's protocol.

-

Inhibitor Addition: Add this compound at a range of final concentrations to different reaction wells. Include a positive control (e.g., cycloheximide) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the reactions at the recommended temperature (usually 30°C) for a specified time (e.g., 60-90 minutes).[18]

-

Detection of Protein Synthesis:

-

Radiolabeling: Stop the reaction and measure the incorporation of the radiolabeled amino acid into newly synthesized proteins by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.

-

Luminescence: If using a luciferase reporter, add the luciferase substrate and measure the light output using a luminometer.[17]

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of the ribosome in protein synthesis and the point of intervention for this compound.

Conclusion

This compound is a versatile and potent inhibitor of eukaryotic protein synthesis. Its well-defined mechanism of action, particularly its ability to stall initiating ribosomes, makes it an indispensable tool for molecular and cellular biology research. The quantitative data on its potent analogue, homothis compound, underscores its efficacy. The detailed experimental protocols provided in this guide for ribosome profiling, polysome profiling, and in vitro translation assays offer a practical framework for researchers to effectively utilize this compound in their studies of translational control and for drug development professionals exploring its therapeutic potential.

References

- 1. Homothis compound exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qian.human.cornell.edu [qian.human.cornell.edu]

- 5. Ribosome profiling - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Homothis compound Exerts Anti-tumor Effects in Hepatocellular Carcinoma Through Activation of the Hippo Pathway [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dirusciolab.com [dirusciolab.com]

- 10. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 12. researchgate.net [researchgate.net]

- 13. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Back to basics: the untreated rabbit reticulocyte lysate as a competitive system to recapitulate cap/poly(A) synergy and the selective advantage of IRES-driven translation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

Early Investigations into Harringtonine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harringtonine, a cephalotaxine alkaloid derived from the evergreen tree Cephalotaxus harringtonia, and its semi-synthetic derivative homothis compound (HHT), have been subjects of scientific inquiry for their potent cytotoxic effects, particularly against hematological malignancies. Early investigations into the mechanism of action of these compounds laid the groundwork for their eventual clinical use. This technical guide provides an in-depth overview of the foundational studies on this compound's cytotoxicity, focusing on its impact on cell viability, the induction of apoptosis, and its primary role as an inhibitor of protein synthesis. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Protein Synthesis Inhibition

The primary mechanism by which this compound exerts its cytotoxic effects is through the inhibition of protein synthesis.[1][2] Unlike many other protein synthesis inhibitors, this compound specifically targets the elongation step of translation.[3] It binds to the 60S ribosomal subunit, interfering with the binding of aminoacyl-tRNA to the A-site and preventing peptide bond formation.[2][3] This action leads to the disassembly of polysomes and the accumulation of stalled initiation complexes, effectively halting the production of new proteins.[3][4] The inhibition of the synthesis of crucial cellular proteins, particularly those with short half-lives, is a key contributor to this compound's cytotoxic and pro-apoptotic activity.[5]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been quantified across a range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values demonstrating particular potency in leukemia cell lines. The following tables summarize key quantitative data from early investigations.

| Cell Line | Cancer Type | Compound | IC50 Value (ng/mL) | Incubation Time (hours) | Reference |

| MONOMAC 6 | Acute Myeloid Leukemia | Homothis compound | ~5 | 48 | [6] |

| MA9.3ITD | Acute Myeloid Leukemia | Homothis compound | ~10 | 48 | [6] |

| MA9.3RAS | Acute Myeloid Leukemia | Homothis compound | ~20 | 48 | [6] |

| THP-1 | Acute Myeloid Leukemia | Homothis compound | See Note 1 | 24, 48, 72 | [7] |

| OCI-AML3 | Acute Myeloid Leukemia | Homothis compound | See Note 1 | 24, 48, 72 | [7] |

| MV4-11 | Acute Myeloid Leukemia | Homothis compound | See Note 1 | 24, 48, 72 | [7] |

| MOLM13 | Acute Myeloid Leukemia | Homothis compound | See Note 1 | 24, 48, 72 | [7] |

| MDA-MB-157 | Triple-Negative Breast Cancer | Homothis compound | 15.7 | 24 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Homothis compound | 19.9 | 24 | [5] |

| CAL-51 | Triple-Negative Breast Cancer | Homothis compound | 23.1 | 24 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Homothis compound | 80.5 | 24 | [5] |

| Ovarian Carcinoma | Ovarian Cancer | This compound | ~10 | Continuous | [8] |

| Endometrial Carcinoma | Endometrial Cancer | This compound | ~10 | Continuous | [8] |

| Sarcoma | Sarcoma | Homothis compound | Not specified | Continuous | [8] |

| Breast Cancer | Breast Cancer | Homothis compound | Not specified | Continuous | [8] |

Note 1: The IC50 values for THP-1, OCI-AML3, MV4-11, and MOLM13 cell lines treated with homothis compound were shown to be dose- and time-dependent, with specific values presented graphically in the source publication.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

a. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

b. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

d. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

e. Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the steps for detecting changes in the expression of Bcl-2 family proteins (e.g., Mcl-1, Bcl-2) following this compound treatment.

a. Cell Lysis and Protein Quantification:

-

After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Mcl-1, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again three times for 10 minutes each with TBST.[9]

d. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Measurement of Protein Synthesis Inhibition ([³H]-Leucine Incorporation Assay)

This protocol describes a method to quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid.[10][11]

a. Cell Treatment and Labeling:

-

Culture cells in the presence of varying concentrations of this compound for a predetermined period.

-

During the last 1-2 hours of incubation, add [³H]-leucine to the culture medium at a final concentration of 1-5 µCi/mL.

b. Cell Lysis and Precipitation:

-

After the labeling period, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer.

-

Precipitate the proteins by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

c. Collection and Washing of Precipitate:

-

Collect the protein precipitate by centrifugation or by filtering through glass fiber filters.

-

Wash the precipitate several times with cold 5% TCA to remove unincorporated [³H]-leucine.

-

Perform a final wash with ethanol or acetone to dry the precipitate.

d. Scintillation Counting:

-

Solubilize the protein precipitate in a suitable solvent (e.g., 0.1 M NaOH).

-

Add the solubilized sample to a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

e. Data Analysis:

-

The amount of incorporated [³H]-leucine is proportional to the rate of protein synthesis.

-

Compare the counts per minute (CPM) of the this compound-treated samples to the control samples to determine the percentage of protein synthesis inhibition.

Signaling Pathways and Visualizations

This compound's Impact on the Apoptotic Pathway

Early studies revealed that this compound induces apoptosis, a form of programmed cell death, in various cancer cell lines, particularly those of hematopoietic origin.[12][13][14] A key mechanism underlying this pro-apoptotic effect is the downregulation of anti-apoptotic proteins, most notably Mcl-1.[13] Mcl-1 is a member of the Bcl-2 family of proteins that plays a critical role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax. Due to its short half-life, Mcl-1 levels are highly dependent on continuous protein synthesis. By inhibiting protein synthesis, this compound leads to a rapid depletion of Mcl-1, thereby liberating Bak and Bax to initiate the mitochondrial pathway of apoptosis.

References

- 1. apexbt.com [apexbt.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibition of translation in eukaryotic systems by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribosome Profiling of Mouse Embryonic Stem Cells Reveals the Complexity of Mammalian Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homothis compound, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homothis compound exhibits potent anti-tumor effect and modulates DNA epigenome in acute myeloid leukemia by targeting SP1/TET1/5hmC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic efficacy of homothis compound and venetoclax on acute myeloid leukemia cells and the underlying mechanisms - Yuan - Annals of Translational Medicine [atm.amegroups.org]

- 8. Comparative in vitro antitumor activity of homothis compound and this compound against clonogenic human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Uptake, initial effects, and chemotherapeutic efficacy of this compound in murine leukemic cells sensitive and resistant to vincristine and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [this compound induces apoptosis in NB4 cells through down-regulation of Mcl-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

natural sources and extraction of Cephalotaxus alkaloids

An In-depth Technical Guide to the Natural Sources and Extraction of Cephalotaxus Alkaloids

Introduction

The genus Cephalotaxus, commonly known as plum yews, is a small group of coniferous shrubs and small trees belonging to the family Cephalotaxaceae.[1] These plants have garnered significant attention in the pharmaceutical industry due to their production of a unique group of tetracyclic alkaloids, most notably cephalotaxine and its esters, such as harringtonine and homothis compound.[1][2] These compounds have demonstrated potent antileukemic properties, with homothis compound (also known as omacetaxine mepesuccinate) being approved for the treatment of chronic myeloid leukemia (CML).[1][3] This guide provides a comprehensive overview of the natural sources of these valuable alkaloids and the methodologies for their extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Cephalotaxus Alkaloids

The distribution and concentration of Cephalotaxus alkaloids vary among different species and even within different parts of the same plant. Several species are recognized as significant sources of these compounds.

Major Cephalotaxus Species

The primary species exploited for alkaloid extraction include:

-

Cephalotaxus mannii : This species is considered a rich source of various alkaloids, terpenoids, and diterpenes, exhibiting antitumor and cytotoxic activities.[4] Endophytic fungi isolated from C. mannii have also been shown to produce medicinally important compounds.[4]

-

Cephalotaxus fortunei : The twigs, leaves, roots, and seeds of this species contain anticancer cephalotaxine-type alkaloids.[5] It is a source for a variety of alkaloids including cephalotaxine, drupacine, wilsonine, and epi-wilsonine.[5]

-

Cephalotaxus harringtonia : This species is a well-known source of this compound and homothis compound.[2][6] The concentration of these alkaloids is particularly high in the buds.[6]

-

Cephalotaxus griffithii : The needles of this species have been found to contain significant amounts of this compound and homothis compound.[7]

-

Cephalotaxus lanceolata and C. fortunei var. alpina : These have been identified as sources of a diverse range of alkaloids.[8][9]

-

Cephalotaxus oliveri : The seeds of this species have been found to contain a variety of alkaloids.[10]

-

Cephalotaxus koreana : This species is noted for having a relatively high content of homothis compound compared to other species.[11]

Distribution of Alkaloids within the Plant

The concentration of alkaloids is not uniform throughout the plant. Research has shown that different parts of the Cephalotaxus plant accumulate varying levels of specific alkaloids. This distribution is a critical factor in determining the optimal plant material for extraction.

| Plant Part | Key Alkaloids | Species Example | Reference |

| Buds | This compound, Homothis compound | C. harringtonia | [6][12] |

| Needles/Leaves | This compound, Homothis compound | C. griffithii | [7] |

| Stems and Twigs | Cephalotaxine-type alkaloids | C. fortunei | [5] |

| Seeds | Cephalotaxine-type alkaloids | C. oliveri, C. fortunei | [5][10] |

| Roots | Cephalotaxine-type alkaloids | C. fortunei | [5] |

Quantitative Data on Alkaloid Content

The yield of specific alkaloids can vary significantly depending on the species, plant part, geographical location, and season of harvest. The following tables summarize some reported quantitative data.

Table 2.3.1: this compound and Homothis compound Content in Cephalotaxus harringtonia

| Plant Part | This compound (mg/g dry weight) | Homothis compound (mg/g dry weight) |

| Buds | ~0.14 | ~0.28 |

| Leaves | ~0.08 | ~0.15 |

| Stems | ~0.04 | ~0.07 |

| Data derived from graphical representation in a study by Ahn, S.Y., et al. (2024).[12] |

Table 2.3.2: this compound and Homothis compound Content in Cephalotaxus griffithii Needle Alkaloid Fraction

| Alkaloid | Concentration (mg/g of crude alkaloid fraction) |

| This compound | 122.14 |

| Homothis compound | 16.79 |

| Data from a study by Singh, B., et al. (2014).[7] |

Extraction and Purification Methodologies

The extraction of Cephalotaxus alkaloids typically involves initial solvent extraction followed by purification steps to isolate the target compounds.

General Extraction Protocols

A common approach for extracting Cephalotaxus alkaloids involves the following steps:

-

Sample Preparation : The plant material (e.g., leaves, stems) is air-dried and powdered to increase the surface area for solvent penetration.[13]

-

Solvent Extraction : The powdered material is extracted with an organic solvent, typically methanol or ethanol, often under reflux.[9][14] This step extracts a broad range of compounds, including both free-base and salt forms of the alkaloids.[14]

-

Acid-Base Extraction : To separate the alkaloids from non-alkaloidal impurities, an acid-base extraction is performed. The crude extract is dissolved in a dilute acid solution (e.g., 1% HCl), which protonates the alkaloids, making them water-soluble.[9][15] The acidic solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the acidic aqueous phase is basified (e.g., with ammonia solution) to deprotonate the alkaloids, converting them back to their free-base form, which can then be extracted into an immiscible organic solvent like ethyl acetate or chloroform.[9][14][15]

-

Purification : The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification of individual alkaloids.

Detailed Experimental Protocol: Acid-Base Extraction of C. lanceolata

The following protocol is adapted from a study on the extraction of alkaloids from Cephalotaxus lanceolata.[13]

-

Extraction : Air-dried and powdered leaves and stems of C. lanceolata (19 kg) are extracted with methanol (3 x 50 L) at room temperature for 2 days for each extraction. The solvent is then evaporated under vacuum.

-

Acidification : The resulting extract is dissolved in a 1% HCl solution to adjust the pH to 2-3.

-

Basification and Partitioning : The acidic solution is then basified with a 10% ammonia solution to a pH of 7-8. This aqueous solution is then partitioned with ethyl acetate to extract the crude alkaloids.

-

Chromatographic Separation : The crude alkaloid extract is then subjected to column chromatography over silica gel, eluting with a chloroform-methanol gradient to yield several fractions.

-

Further Purification : These fractions are further purified using techniques such as C18 medium pressure liquid chromatography (MPLC) with a methanol-water gradient to isolate individual alkaloids.

Advanced Extraction and Separation Techniques

To improve efficiency and yield, more advanced techniques have been developed.

-

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, reducing the risk of sample adsorption and degradation.[5] A step-pH-gradient HSCCC method has been successfully used to separate alkaloids from Cephalotaxus fortunei.[5]

-

Protocol Summary : 800 mg of a crude alkaloid extract from C. fortunei was separated using a two-phase solvent system of ethyl acetate-n-hexane-water. The stationary phase was the upper phase with 0.01% trifluoroacetic acid (TFA), and the mobile phase was the lower phase with a gradient of ammonium hydroxide and TFA concentrations. This method yielded several alkaloids, including cephalotaxine, with high purity and recovery rates exceeding 90%.[5]

-

-

Microwave-Assisted Extraction (MWE) : MWE has been shown to be more efficient than conventional solvent extraction for recovering homothis compound from Cephalotaxus koreana.[16] This method can significantly reduce extraction time and solvent consumption.[16]

Table 3.3.1: Yield of Alkaloids from C. fortunei using HSCCC

| Alkaloid | Yield from 800 mg crude extract (mg) | Purity (%) |

| Drupacine | 9.3 | 81.2 |

| Wilsonine | 15.9 | 85.7 |

| Cephalotaxine | 130.4 | 95.3 |

| Epi-wilsonine | 64.8 | 97.5 |

| Fortunine | 12.8 | 89.1 |

| Acetylcephalotaxine | 35.6 | 96.2 |

| Data from a study by Liu, Y., et al. (2009).[5] |

Biosynthetic Pathway of Cephalotaxus Alkaloids

The biosynthesis of Cephalotaxus alkaloids is a complex process that begins with precursors from primary metabolism. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing alkaloid production.

The core structure of these alkaloids is derived from the shikimic acid pathway, which provides the aromatic precursor, and the metabolism of amino acids, particularly phenylalanine and tyrosine.[8][17] Key steps in the biosynthesis include the formation of cephalotaxine, which serves as a precursor for the esterified alkaloids like this compound and homothis compound.[17] The acyl side chains of these esters are derived from amino acid metabolism, for example, the side chain of deoxythis compound is biosynthesized from leucine.[18][19]

References

- 1. Cephalotaxus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalotaxus alkaloids - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Completed preparative separation of alkaloids from Cephaltaxus fortunine by step-pH-gradient high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [agris.fao.org]

- 7. HPLC analysis of this compound and homothis compound in the needles of Cephalotaxus griffithii alkaloid fraction and cytotoxic activity on chronic myelogenous leukaemia K562 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomeric Cephalotaxus alkaloids from seeds of Cephalotaxus oliveri - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Alkaloid Contents in Korean Plumyew [Cephalotaxus Koreana]: Variation with Location and Season -KSBB Journal | 학회 [koreascience.kr]

- 12. mdpi.com [mdpi.com]

- 13. Five New Alkaloids from Cephalotaxus lanceolata and C. fortunei var. alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. pubs.acs.org [pubs.acs.org]

Harringtonine: A Technical Guide to its Molecular Structure and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonine, a cephalotaxine ester alkaloid isolated from plants of the Cephalotaxus genus, has garnered significant scientific interest due to its potent antitumor properties. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool in cancer research and a lead compound for drug development. This technical guide provides an in-depth overview of the molecular structure of this compound and a detailed examination of its chemical synthesis. The synthesis section outlines a representative total synthesis of the core alkaloid, cephalotaxine, followed by the synthesis of the characteristic side chain and the final esterification to yield this compound. Detailed experimental protocols for key steps are provided, along with a comprehensive table of quantitative data from the synthesis. Additionally, diagrams illustrating the molecular structure, a synthetic workflow, and the mechanism of action are included to facilitate a deeper understanding of this complex natural product.

Molecular Structure of this compound

This compound is a complex alkaloid with the molecular formula C₂₈H₃₇NO₉ and a molecular weight of 531.6 g/mol .[1][2] Its structure is characterized by a pentacyclic cephalotaxine core esterified at the C3 position with a unique, highly functionalized side chain.

The core structure, cephalotaxine , is a tetracyclic system containing a spiro-fused cyclopentane ring, a tetrahydroquinoline moiety, and a seven-membered azepine ring. The side chain is a substituted α-hydroxy acid, specifically (2R)-2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioic acid, attached to the cephalotaxine core via an ester linkage. The stereochemistry of this compound is crucial for its biological activity, with the absolute configuration at the C2' position of the side chain being (R).

Key Structural Features:

-

Pentacyclic Cephalotaxine Core: A rigid and complex scaffold providing the backbone of the molecule.

-

Ester Linkage: Connects the cephalotaxine core to the side chain at the C3 hydroxyl group.

-

Chiral Side Chain: Contains two stereocenters, with the α-hydroxy group being critical for its interaction with the ribosome.

-

Tertiary Alcohol: A prominent feature of the side chain.

Below is a diagram of the molecular structure of this compound.

References

Harringtonine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harringtonine, a cephalotaxine alkaloid, has demonstrated significant potential as an anticancer agent, primarily through its ability to induce apoptosis in malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound-induced apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: Protein Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It specifically targets the ribosome, binding to the A-site cleft and preventing the proper alignment of tRNA with mRNA.[1] This action stalls the elongation phase of protein synthesis, leading to an accumulation of incomplete polypeptides and the cessation of protein production.[1] The disruption of this fundamental cellular process is particularly detrimental to rapidly proliferating cancer cells, which rely on robust protein synthesis for their growth and survival.[1] This inhibition of protein synthesis is a critical initiating event that triggers downstream apoptotic signaling. Studies have shown that this compound can inhibit the incorporation of [3H]leucine into proteins in L1210/0 cells by 90% within 15 minutes of exposure.[2][3]

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process involving the modulation of key signaling pathways that regulate cell survival and death.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis.[4] A critical event in this pathway is the downregulation of anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[5][6] Mcl-1 is a short-lived protein, and its levels are rapidly depleted upon inhibition of protein synthesis by this compound.[6] The reduction of Mcl-1 disrupts the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to the activation of pro-apoptotic members like Bax and Bak.[1][6] This activation results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome and activation of caspase-9 and the executioner caspase-3.[6][7]

This compound has been shown to downregulate the expression of other anti-apoptotic proteins such as Bcl-2 and cFLIP.[1][8] The silencing of Bcl-XL has been found to sensitize NB4 acute promyelocytic leukemia (APL) cells to this compound-induced apoptosis.[5] Furthermore, this compound treatment is associated with a decrease in the expression of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and Survivin.[4][9]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. By inhibiting the synthesis of essential proteins required for cell cycle progression, this compound leads to an accumulation of cells in the G1 or G2/M phases.[1] In HL-60 cells, non-apoptotic cells treated with 0.04 µM of this compound showed a delay in the progression through the S and G2 phases, ultimately leading to arrest in the G1 phase.[10][11]

Other Involved Pathways

-

p53: this compound has been observed to alter the expression of p53, a critical tumor suppressor gene involved in apoptosis and cell cycle regulation.[4][12]

-

JNK and p38 MAPK: Activation of pro-apoptotic signaling pathways, including JNK and p38, has been noted in response to this compound treatment, contributing to its anticancer efficacy.[8]

-

NF-κB: this compound can disrupt the translocation of p65 (a component of the NF-κB complex) and its binding to the MYC promoter, leading to the downregulation of MYC expression.[13]

Quantitative Data on this compound's Efficacy

The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| CLL | Chronic Lymphocytic Leukemia | 105 nM | 24 hours | [6] |

| A2780 | Ovarian Cancer | Not specified | 24 hours | [12] |

| A2780/CP70 | Platinum-Resistant Ovarian Cancer | Not specified | 24 hours | [12] |

| OvCar-3 | Ovarian Cancer | Not specified | 24 hours | [12] |

Note: Specific IC50 values for the ovarian cancer cell lines were used in the study but not explicitly stated in the abstract.

Table 2: Induction of Apoptosis and Protein Expression Changes

| Cell Line | This compound Concentration | Time Point | Apoptosis Rate (% of cells) | Key Protein Changes | Reference |

| HL-60 | > 0.02 µM | 1.5 - 4 hours | Dose and time-dependent increase | - | [10][11] |

| NB4 | Dose-dependent | Time-dependent | Dose and time-dependent increase | Downregulation of Mcl-1, Cleavage of PARP | [5] |

| K562 | Not specified | 5 hours | Early apoptosis | - | [14] |

| K562 | Not specified | 24 hours | Later apoptosis | Up-regulation of TrpRS, RS, prohibitin; Down-regulation of BTF3 | [14] |

| CLL | 50-400 nM | 6 - 24 hours | Time and concentration-dependent increase | Downregulation of Mcl-1, Cleavage of PARP | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Seeding: Seed cancer cells (e.g., HL-60, NB4, K562) in appropriate culture medium in multi-well plates (e.g., 6-well plates at a density of 2 x 10^5 cells/well). Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.[4]

-

Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.[4]

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the treated cells for the desired time periods (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This is a standard method to quantify the percentage of cells undergoing apoptosis.

-

Cell Harvesting:

-

Suspension cells: Collect cells directly from the culture vessel.

-

Adherent cells: Collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent like Trypsin-EDTA. Combine the detached cells with the collected medium.[4]

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[4]

-

Resuspension: Centrifuge again and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

-

Staining:

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[4]

-

Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate).[4]

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 5 µL of Propidium Iodide (PI) staining solution.[4]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]

-

-

Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour). Use unstained, single-stained Annexin V, and single-stained PI cells as controls to set up compensation and quadrants for analysis.[4]

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the levels of specific proteins involved in apoptosis.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Mcl-1, Bcl-2, PARP, Caspase-3, β-actin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

This compound effectively induces apoptosis in a variety of cancer cell types, primarily by inhibiting protein synthesis and triggering the intrinsic mitochondrial pathway through the downregulation of Mcl-1. Its ability to also induce cell cycle arrest further contributes to its anti-neoplastic properties. The detailed mechanisms and protocols presented in this guide provide a solid foundation for researchers and drug developers. Future research should focus on exploring combination therapies to enhance this compound's efficacy and overcome potential resistance mechanisms.[1][12] For instance, combining this compound with other chemotherapeutic agents like cisplatin has shown promise in increasing DNA adducts in ovarian cancer cells.[12] Additionally, its use as a sensitizer for TRAIL-induced necroptosis presents another promising therapeutic avenue.[15] Further elucidation of its effects on various signaling pathways in different cancer contexts will be crucial for its clinical advancement.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Uptake, initial effects, and chemotherapeutic efficacy of this compound in murine leukemic cells sensitive and resistant to vincristine and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [this compound induces apoptosis in NB4 cells through down-regulation of Mcl-1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homothis compound reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. Homothis compound: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation between survivin mRNA expression and homothis compound induced apoptosis of malignant hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on apoptotic cell death and cell cycle progression in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 12. Combinatorial treatment of ovarian cancer cells with this compound and cisplatin results in increased cisplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Homothis compound: mechanisms, clinical applications and research progress [frontiersin.org]

- 14. [Proteome analysis of apoptotic K562 cells induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homothis compound, a clinically approved anti-leukemia drug, sensitizes tumor cells for TRAIL-induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of Homoharringtonine in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoharringtonine (HHT), a natural alkaloid derived from the Cephalotaxus species, has demonstrated significant efficacy in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its multifaceted mechanism of action, primarily centered on the inhibition of protein synthesis, induction of apoptosis, and cell cycle arrest, has been the subject of extensive foundational research. This technical guide provides an in-depth overview of the core scientific investigations that have elucidated the therapeutic potential of HHT in leukemia. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in HHT research.

Core Mechanisms of Action

Homothis compound exerts its anti-leukemic effects through several interconnected mechanisms:

-

Inhibition of Protein Synthesis: HHT is a potent inhibitor of protein synthesis. It acts by binding to the ribosomal A-site, thereby preventing the initial elongation step of translation. This disruption of protein production disproportionately affects rapidly proliferating cancer cells and leads to the depletion of short-lived proteins crucial for their survival, such as Mcl-1 and c-Myc.

-

Induction of Apoptosis: A primary consequence of HHT treatment is the induction of programmed cell death, or apoptosis, in leukemia cells. HHT triggers the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. This process is often associated with the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the upregulation of pro-apoptotic proteins.

-

Cell Cycle Arrest: HHT has been shown to arrest leukemia cells in the S and G2/M phases of the cell cycle. This effect is linked to the upregulation of the cytoskeletal protein myosin-9. Additionally, HHT can induce G0/G1 phase arrest by inhibiting the PI3K/AKT pathway and subsequently downregulating cyclin E1/CDK2.

Key Signaling Pathways Modulated by Homothis compound

HHT's anti-leukemic activity is mediated through its influence on several critical signaling pathways:

-

SP1/TET1/5hmC/FLT3/MYC Signaling Axis: In AML, HHT has been shown to target the SP1/TET1 axis, leading to a significant decrease in global DNA 5-hydroxymethylcytosine (5hmC) levels. This epigenetic modification results in the suppression of key oncogenes, including FLT3 and its downstream target MYC, contributing to the potent anti-leukemic effect of HHT, particularly in AML with FLT3 mutations.

-

mTOR Signaling Pathway: HHT can trigger the mTOR signaling pathway, which leads to the suppression of the anti-apoptotic protein B-cell lymphoma 6 (BCL-6), thereby inducing apoptosis in leukemia cells.

-

NF-κB Signaling Pathway: HHT can disrupt the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for leukemogenesis. By binding to the NF-κB-repressing factor (NKRF), HHT prevents the translocation of p65 and its binding to the MYC promoter, leading to the downregulation of MYC expression.

-